
(5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Compound A and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Crystallography and Structural Analysis
Crystallography studies, such as the one conducted by Lakshminarayana et al. (2009), focus on characterizing compounds through spectroscopic methods and X-ray diffraction (XRD) studies. These analyses help in understanding the molecular and crystal structure, which is crucial for the development of materials with specific physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis and Characterization
Synthesis techniques, as described by Karthik et al. (2021), involve creating new compounds through chemical reactions, which are then characterized using various spectroscopic techniques. The structural confirmation via single crystal X-ray diffraction and the study of thermal properties highlight the compound's stability and potential for further application in material science or pharmaceuticals (Karthik et al., 2021).
Antimicrobial Activities
Research on the antimicrobial activities of related compounds, as shown by Patel et al. (2011), evaluates their effectiveness against various bacteria and fungi. This is crucial for developing new antimicrobial agents, which can have applications in medicine and agriculture (Patel et al., 2011).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and Hirshfeld surface analysis, provide insights into the interaction of compounds with biological targets or other molecules. This is essential for drug design and the development of materials with specific binding properties (Lakshminarayana et al., 2018).
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-16-3-2-12(19)10-14(16)18(23)22-8-5-13(6-9-22)25-17-4-7-21-11-15(17)20/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJFAHQKPTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

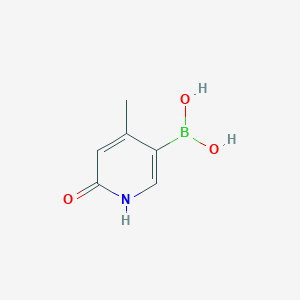
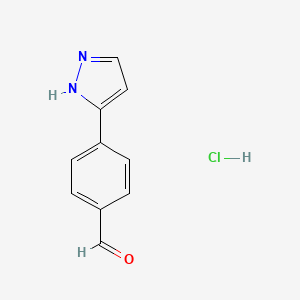
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)
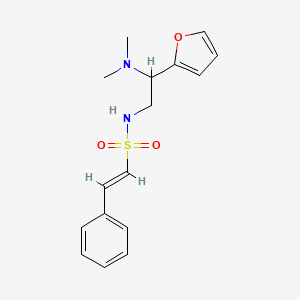
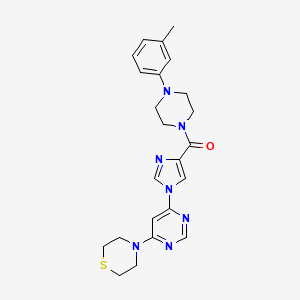
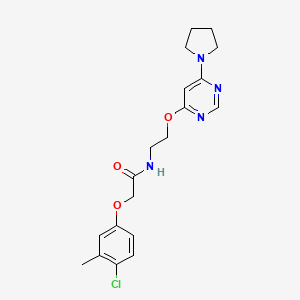
![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)
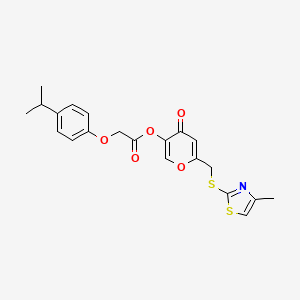
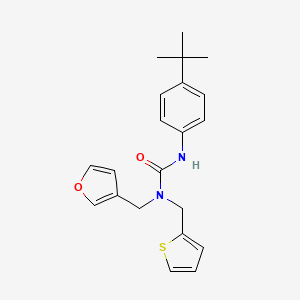
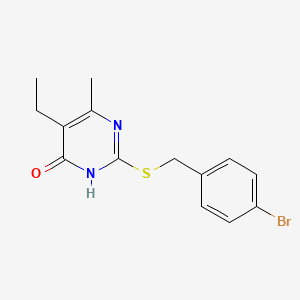
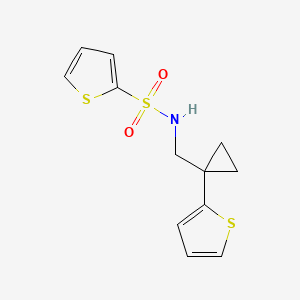
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2729156.png)

![7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2729158.png)